molecular formula C18H20N2O3 B5741593 N-[4-(butyrylamino)phenyl]-4-methoxybenzamide

N-[4-(butyrylamino)phenyl]-4-methoxybenzamide

Cat. No. B5741593
M. Wt: 312.4 g/mol
InChI Key: UJMLWWPTNHVPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(butyrylamino)phenyl]-4-methoxybenzamide, commonly known as BPN14770, is a small molecule drug that has been developed for the treatment of cognitive impairment associated with neurodegenerative disorders such as Alzheimer's disease. BPN14770 is a promising drug candidate that has shown efficacy in preclinical studies and is currently in clinical trials.

Mechanism of Action

BPN14770 is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, BPN14770 increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB). PKA and CREB are important signaling molecules that are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
BPN14770 has been shown to have several biochemical and physiological effects in animal models of Alzheimer's disease. BPN14770 has been shown to enhance synaptic plasticity, increase the production of BDNF, and reduce neuroinflammation. BDNF is a key growth factor that is involved in the maintenance and survival of neurons. Neuroinflammation is a common feature of neurodegenerative disorders and is thought to contribute to neuronal damage and cognitive impairment.

Advantages and Limitations for Lab Experiments

One of the advantages of BPN14770 is that it is a selective inhibitor of PDE4D, which reduces the risk of off-target effects. BPN14770 has also been shown to have good brain penetration, which is important for the treatment of cognitive impairment associated with neurodegenerative disorders. One of the limitations of BPN14770 is that it has not yet been tested in large-scale clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for the development of BPN14770. One direction is to further investigate the safety and efficacy of BPN14770 in large-scale clinical trials. Another direction is to explore the potential of BPN14770 in the treatment of other neurodegenerative disorders such as Parkinson's disease and Huntington's disease. Additionally, there is potential for the development of other PDE4D inhibitors with improved pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

BPN14770 is a synthetic compound that can be prepared through a multi-step synthesis method. The synthesis of BPN14770 involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminophenylbutyramide to form the amide intermediate. The amide intermediate is then treated with sodium hydroxide to form BPN14770.

Scientific Research Applications

BPN14770 has been extensively studied for its potential therapeutic effects in the treatment of cognitive impairment associated with neurodegenerative disorders. Preclinical studies have shown that BPN14770 can improve cognitive function in animal models of Alzheimer's disease. BPN14770 has been shown to enhance synaptic plasticity, increase the production of brain-derived neurotrophic factor (BDNF), and reduce neuroinflammation, all of which are important mechanisms for the treatment of cognitive impairment.

properties

IUPAC Name

N-[4-(butanoylamino)phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-3-4-17(21)19-14-7-9-15(10-8-14)20-18(22)13-5-11-16(23-2)12-6-13/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMLWWPTNHVPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(butanoylamino)phenyl]-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.